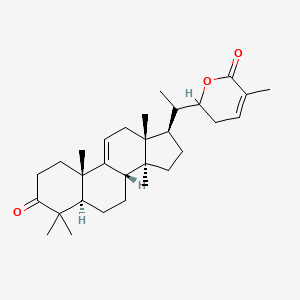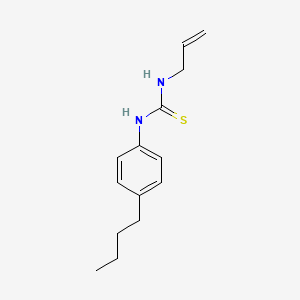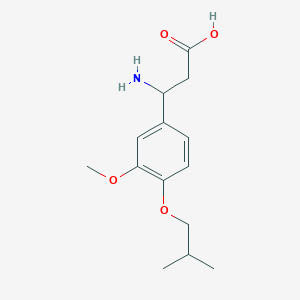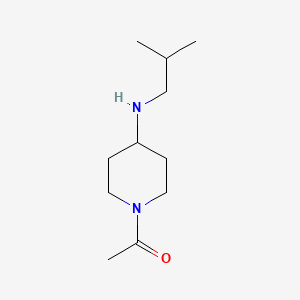
Schisanlactone D
Overview
Description
Schisanlactone D is a natural product from Kadsura longipedunculata Finet.et Gagnep . It has a molecular formula of C30H44O3 .
Molecular Structure Analysis
The molecular structure of Schisanlactone D is complex, with a molecular weight of 452.7 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
Schisanlactone D has a molecular weight of 452.7 g/mol. It has a computed XLogP3-AA of 7.3, indicating its lipophilicity. It has no hydrogen bond donors and three hydrogen bond acceptors. Its rotatable bond count is 2 .Scientific Research Applications
Hepatoprotective Activity
Schisanlactone D has demonstrated hepatoprotective effects. It helps protect liver cells from damage caused by toxins, oxidative stress, and inflammation. Researchers have explored its potential in treating liver diseases, including hepatitis and liver fibrosis .
Anti-Inflammatory Properties
Schisanlactone D exhibits anti-inflammatory activity. It modulates immune responses and reduces inflammation by inhibiting pro-inflammatory cytokines. This property makes it relevant for conditions such as arthritis, inflammatory bowel disease, and skin disorders .
Anti-HIV-1 Activity
Studies have shown that Schisanlactone D possesses potent anti-HIV-1 activity. It inhibits viral replication and entry into host cells. Researchers continue to investigate its potential as an adjunct therapy for HIV/AIDS .
Anti-Tumor Effects
Schisanlactone D has been explored for its anti-tumor properties. Although it did not exhibit significant antitumor activity against Hep-G2 cell lines in one study, further investigations are warranted. Its potential role in cancer prevention and treatment remains an active area of research .
Central Nervous System (CNS) Effects
The compound interacts with the CNS, affecting neurotransmitter systems. Schisanlactone D may have neuroprotective effects and could be relevant for conditions like neurodegenerative diseases and mood disorders .
Chemotaxonomy Significance
Schisanlactone D contributes to the chemical profile of Schisandra chinensis. Its presence aids in species identification and classification within the Schisandraceae family .
Safety and Hazards
Mechanism of Action
Target of Action
Schisanlactone D is a triterpenoid isolated from the stems and leaves of Schisandra chinensis Triterpenoids, in general, have been known to interact with various cellular targets, including certain enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Triterpenoids are known to interact with their targets in various ways, such as modulation of protein function, interference with membrane integrity, and alteration of signal transduction pathways
Biochemical Pathways
Triterpenoids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation
Result of Action
Some triterpenoids have been reported to exhibit anti-inflammatory, anti-tumor, and anti-hiv activities . The cytotoxicity of Schisanlactone D was tested against Hep-G2 cell lines, but no apparent antitumor activity was observed at 50 µg/mL .
properties
IUPAC Name |
5-methyl-2-[1-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O3/c1-18-8-10-23(33-26(18)32)19(2)20-12-16-30(7)22-9-11-24-27(3,4)25(31)14-15-28(24,5)21(22)13-17-29(20,30)6/h8,13,19-20,22-24H,9-12,14-17H2,1-7H3/t19?,20-,22-,23?,24+,28-,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZNLIPQEGXHAW-MRLJYUEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CC=C4C3CCC5C4(CCC(=O)C5(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC(OC1=O)C(C)[C@H]2CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Butyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B3038787.png)

![benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B3038789.png)



![1-[2-(2,4-Difluorophenoxy)-5-fluorophenyl]-N-methylmethylamine](/img/structure/B3038794.png)

